Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Descripción general

Descripción

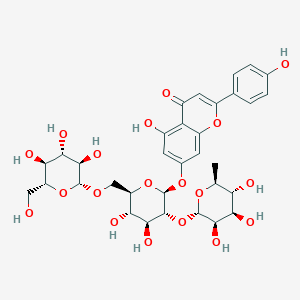

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside extracted from the plant Lonicera gracilipes var. glandulosa . It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has a molecular weight of 740.66 g/mol and a chemical formula of C33H40O19 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside typically involves the glycosylation of apigenin with gentiobiose and rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, particularly from plants like Lonicera gracilipes var. glandulosa. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Apigenin 7-O-(2G-rhamnosyl)gentiobioside can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

Apigenin 7-O-(2G-rhamnosyl)gentiobioside exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this flavonoid can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Antimicrobial Activity : Studies suggest efficacy against various pathogens, including bacteria and viruses, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies indicate that apigenin derivatives may inhibit tumor growth and induce apoptosis in cancer cells.

Pharmaceutical Development

This compound is being explored for its potential use in drug formulations aimed at treating various diseases:

- Cancer Therapy : The compound has shown promising results in enhancing the efficacy of existing cancer treatments. For instance, it has been evaluated in combination with other agents to improve therapeutic outcomes in non-small cell lung cancer (NSCLC) models .

- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory responses, researchers are investigating its use in developing new anti-inflammatory medications.

Nutraceuticals

Given its health benefits, this compound is being considered for inclusion in dietary supplements aimed at promoting health and preventing disease.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of apigenin derivatives, including this compound, on A549 lung cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as an adjunct therapy in NSCLC treatment .

Case Study 2: Antioxidant Effects

In vitro experiments showed that this compound effectively reduced oxidative stress markers in human cell lines. This suggests its potential role as a protective agent against oxidative damage associated with aging and chronic diseases .

Mecanismo De Acción

The mechanism of action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .

Comparación Con Compuestos Similares

Similar Compounds

Apigenin: The aglycone form of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, known for its antioxidant and anti-inflammatory properties.

Luteolin: Another flavonoid with similar biological activities.

Quercetin: A well-known flavonoid with a wide range of biological effects.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and biological activity. The presence of both gentiobiose and rhamnose moieties distinguishes it from other flavonoid glycosides .

Actividad Biológica

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside derived from Lonicera gracilipes var. glandulosa, exhibiting significant biological activities that have garnered attention in various fields of research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different cell types, and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C₃₃H₄₀O₁₉

- Molecular Weight: 740.659 g/mol

- CAS Number: 174284-20-9

- Density: 1.7±0.1 g/cm³

- Melting Point: 309-310 °C

- Boiling Point: 1071.5±65.0 °C at 760 mmHg

This compound exhibits multiple mechanisms contributing to its biological activities:

- Antioxidant Activity:

- Anti-inflammatory Effects:

-

Anticancer Properties:

- Apigenin derivatives induce apoptosis and cell cycle arrest in various cancer cell lines, including colon cancer (HCT116) cells. The compound has demonstrated a more potent effect compared to its parent compound, apigenin .

- The mechanisms include the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins like BCL2 .

- Antimicrobial Activity:

Biological Activity Summary Table

Case Study 1: Anticancer Efficacy

In a study comparing the effects of apigenin and its glycoside derivative on HCT116 colon cancer cells, it was found that this compound induced higher rates of apoptosis at lower concentrations than apigenin itself. This suggests that glycosylation enhances the bioavailability and efficacy of flavonoids in cancer treatment.

Case Study 2: Antifungal Activity

Research evaluating the antifungal properties revealed that this compound had a minimum inhibitory concentration (MIC) against various Candida strains ranging from 0.05 to 0.10 mg/mL, outperforming apigenin which had MIC values starting at 0.10 mg/mL . This indicates that glycosylation may improve the compound's interaction with fungal membranes.

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPDILLGIDKLW-KDGNLIIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of apigenin-7-O-(2G-rhamnosyl)gentiobioside?

A1: The research article primarily focuses on the isolation and structural elucidation of apigenin-7-O-(2G-rhamnosyl)gentiobioside. The study confirms its identity as a novel flavone glycoside found within the leaves of Lonicera gracilipes var. glandulosa []. While the article doesn't provide the exact molecular formula and weight, it clarifies that the structure was determined through chemical and physicochemical analyses. Unfortunately, specific spectroscopic data like NMR or mass spectrometry results are not detailed in this publication [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.